ZQ-16 is classified as a medium-chain fatty acid receptor agonist. It is specifically designed to target GPR84, which is primarily expressed in immune cells such as macrophages and neutrophils. The compound exhibits a high affinity for GPR84, with an effective concentration (EC50) of approximately 139 nanomoles, indicating its potency in activating this receptor without significant effects on related receptors like GPR40, GPR41, GPR119, or GPR120 at concentrations up to 100 micromoles .
The synthesis of ZQ-16 involves several key steps that utilize standard organic chemistry techniques. While specific synthetic pathways are not detailed in the available literature, the general approach involves:
Technical parameters such as reaction temperatures, solvents used, and reaction times are critical for optimizing yield and purity but are not specified in the current literature.
ZQ-16 has a molecular formula of C₉H₁₃N₃OS and a molecular weight of approximately 199.28 g/mol. Its structure features:
The structural configuration allows ZQ-16 to effectively interact with the binding site of GPR84, facilitating receptor activation .
ZQ-16 primarily engages in receptor-mediated signaling upon binding to GPR84. The activation of this receptor leads to several downstream effects:
The detailed kinetics of these reactions are essential for understanding the therapeutic potential of ZQ-16.
The mechanism of action for ZQ-16 involves its binding to the GPR84 receptor, leading to:
This mechanism highlights ZQ-16's potential role in regulating immune functions.
ZQ-16 possesses several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and potential therapeutic formulations .
ZQ-16 has several promising applications:
ZQ-16 (2-(hexylthio)pyrimidine-4,6-diol) is a potent synthetic orthosteric agonist of the G protein-coupled receptor GPR84, identified through high-throughput screening of chemical libraries [1] [9]. It mimics endogenous medium-chain fatty acids (MCFAs) by binding within the receptor’s transmembrane domain, stabilizing an active conformational state that triggers Gαᵢ protein coupling [9]. Key structural features of GPR84 critical for ZQ-16 binding include:
Activation of GPR84 by ZQ-16 initiates Gαᵢ-dependent signaling, inhibiting adenylate cyclase and reducing intracellular cAMP. Concurrently, it triggers Gβγ-mediated calcium mobilization and phosphorylation of ERK1/2 within 5 minutes [1] [3].
ZQ-16 demonstrates consistent potency across multiple signaling pathways in recombinant systems (Table 1):
Table 1: Functional Potency (EC₅₀) of ZQ-16 at Human GPR84
Assay Type | Cell System | EC₅₀ (μM) | Reference |
---|---|---|---|
Calcium mobilization | HEK293/hGPR84 + Gα₁₆ | 0.213 | [1] |
cAMP inhibition | HEK293/hGPR84 (forskolin challenge) | 0.134 | [1] |
β-arrestin-2 recruitment | HEK293/hGPR84 (luciferase reporter) | 0.597 | [1] |
Key findings:
ZQ-16’s selectivity was rigorously evaluated against free fatty acid receptors (Table 2):
Table 2: Selectivity Profile of ZQ-16 Across Fatty Acid Receptors
Receptor | Endogenous Ligand | ZQ-16 Activity (at 10 μM) | Assay System |
---|---|---|---|
GPR84 (FFARx) | MCFAs (C9–C14) | Full agonist (EC₅₀ ~0.2 μM) | cAMP, Ca²⁺, β-arrestin |
FFA1 (GPR40) | LCFAs | Inactive | Ca²⁺ mobilization |
FFA2 (GPR43) | SCFAs | Inactive | cAMP inhibition |
FFA3 (GPR41) | SCFAs | Inactive | cAMP inhibition |
FFA4 (GPR120) | LCFAs | Inactive | β-arrestin recruitment |
Critical observations:
Table 3: Chemical Identity of ZQ-16
Property | Value |
---|---|
IUPAC Name | 2-(Hexylthio)pyrimidine-4,6-diol |
CAS Number | 376616-73-8 |
Molecular Formula | C₁₀H₁₆N₂O₂S |
Molecular Weight | 228.31 g/mol |
SMILES | CCCCCCSc1nc(O)cc(=O)[nH]1 |
Canonical SMILES | CCCCCCSc1nc(O)cc(=O)[nH]1 |
InChI Key | UYXOAKRMLQKLQX-UHFFFAOYSA-N |
Solubility (DMSO) | 25 mg/mL (109.5 mM) |
Related Agonists | 6-OAU, LY237, DL-175 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7